molecular formula C12H16O B2877933 (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol CAS No. 2248219-00-1

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol

Cat. No.: B2877933
CAS No.: 2248219-00-1
M. Wt: 176.259
InChI Key: DWDCGCYDDUJWCM-FTNKSUMCSA-N
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Description

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chiral alcohol compound characterized by its unique structure, which includes an indane moiety

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one

    Reduction: 2-(2,3-Dihydro-1H-inden-1-yl)propane

    Substitution: 2-(2,3-Dihydro-1H-inden-1-yl)propyl chloride or bromide

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol
  • 2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one
  • 2-(2,3-Dihydro-1H-inden-1-yl)propane

Uniqueness

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions with other molecules. This enantiomeric form may exhibit different biological activities and properties compared to its (2S) counterpart, making it valuable for enantioselective synthesis and applications .

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCGCYDDUJWCM-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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